Entospletinib
Overview
Description
Entospletinib is an investigational drug developed by Gilead Sciences, primarily targeting various types of cancer. It is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in the pathogenesis of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound has shown promising clinical activity in patients with relapsed or refractory chronic lymphocytic leukemia .
Biochemical Analysis
Biochemical Properties
Entospletinib selectively inhibits SYK, a cytoplasmic protein tyrosine kinase predominantly expressed in cells of hematopoietic lineage . SYK functions to couple activated immunoreceptors to downstream signaling pathways, eliciting a range of diverse biological functions, including cellular development, function, proliferation, differentiation, and adhesion .
Cellular Effects
This compound has shown clinical activity in subjects with relapsed or refractory CLL, influencing cell function and impacting cell signaling pathways . It has also been combined with chemotherapy in untreated AML, demonstrating safety and efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP pocket of the active site of SYK, disrupting the kinase activity of the enzyme . This inhibition of SYK can lead to changes in gene expression and impacts on cellular development, function, proliferation, differentiation, and adhesion .
Temporal Effects in Laboratory Settings
In a phase 2 study, participants received 800 mg of this compound twice daily, showing clinical activity in subjects with relapsed or refractory CLL . The progression-free survival rate at 24 weeks was 70.1%, indicating the product’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the studies do indicate that this compound was well-tolerated in patients with AML when combined with intensive chemotherapy .
Metabolic Pathways
SYK, the target of this compound, is involved in various metabolic pathways, coupling activated immunoreceptors to downstream signaling pathways . The inhibition of SYK by this compound could potentially impact these metabolic pathways.
Transport and Distribution
As an orally bioavailable drug, it is likely to be distributed systemically .
Subcellular Localization
Given that its target, SYK, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Entospletinib is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyrazine core structure. The key steps include:
- Formation of the indazole ring.
- Coupling of the indazole with a morpholine-substituted phenyl group.
- Cyclization to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Entospletinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of its reduced amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivative.
Reduction: Reduced amine derivative.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Entospletinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of spleen tyrosine kinase in various biochemical pathways.
Industry: Potential use in the development of targeted cancer therapies and personalized medicine.
Mechanism of Action
Entospletinib exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a critical role in B-cell receptor signaling. By inhibiting SYK, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to apoptosis and reduced tumor growth . The molecular targets and pathways involved include the B-cell receptor signaling cascade and downstream effectors such as phosphoinositide 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) .
Comparison with Similar Compounds
Fostamatinib: Another SYK inhibitor with broader kinase selectivity compared to entospletinib.
Lanraplenib: A next-generation SYK inhibitor with similar potency and selectivity to this compound.
Comparison:
Fostamatinib: While fostamatinib also inhibits SYK, it has a broader kinase selectivity profile, which may lead to off-target effects.
This compound stands out due to its high selectivity for SYK and its promising clinical activity in B-cell malignancies, making it a valuable candidate for further development in targeted cancer therapies .
Properties
IUPAC Name |
6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317670 | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229208-44-9 | |
Record name | Entospletinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entospletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entospletinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTOSPLETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.